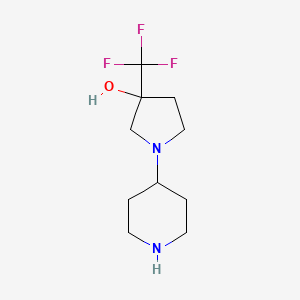
5-Fluoro-2-methoxypyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methoxypyridine hydrochloride is a chemical compound with the molecular formula C6H6FNO·HCl. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxypyridine hydrochloride typically involves the fluorination of 2-methoxypyridine. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as a nitro group, on the pyridine ring. This reaction can be carried out using reagents like sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxypyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium nitrite (NaNO2) and hydrofluoric acid (HF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
5-Fluoro-2-methoxypyridine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The specific mechanism of action of 5-Fluoro-2-methoxypyridine hydrochloride is not well-documented. based on the presence of a fluorinated pyridine ring, it is likely to interact with biological targets through mechanisms similar to other fluorinated compounds. These interactions may involve the inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxypyridine: Another fluorinated pyridine derivative with a hydroxyl group instead of a methoxy group.
3-Fluoro-2-methoxypyridine: A positional isomer with the fluorine atom at the 3-position instead of the 5-position.
Uniqueness
5-Fluoro-2-methoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the pyridine ring can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C6H7ClFNO |
|---|---|
Molecular Weight |
163.58 g/mol |
IUPAC Name |
5-fluoro-2-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6FNO.ClH/c1-9-6-3-2-5(7)4-8-6;/h2-4H,1H3;1H |
InChI Key |
ZVWFZXZDVHSIHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)


![Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B15278322.png)

![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)


![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
amine](/img/structure/B15278359.png)



